(2R)-2-amino-4-(1H-imidazol-4-yl)butanoic acid
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Overview
Description
L-Homohistidine is a homologue of histidine, an essential amino acid. It has been identified as a potential mechanism for the treatment of pancreatic cancer due to its inhibitory potency against polypeptides such as insulin and amylin, which are crucial for pancreatic cell function . The compound is synthesized from histidine and has a molecular formula of C7H11N3O2 with a molecular weight of 169.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Homohistidine is synthesized from histidine through a series of chemical reactions. One common method involves the use of histidine as a starting material, which undergoes a series of reactions including protection, alkylation, and deprotection steps to yield L-Homohistidine .
Industrial Production Methods: The industrial production of L-Homohistidine typically involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. Techniques such as slow solvent evaporation are employed to grow high-quality crystalline materials .
Chemical Reactions Analysis
Types of Reactions: L-Homohistidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can yield various substituted imidazole compounds .
Scientific Research Applications
L-Homohistidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Homohistidine involves its interaction with polypeptides such as insulin and amylin, inhibiting their function. This inhibition is crucial for the treatment of pancreatic cancer as it prevents cell proliferation and blocks glucose uptake . The compound’s molecular targets include various enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Histidine: An essential amino acid with similar structural features but different biological functions.
(+/-)-Homohistidine: A racemic mixture of homohistidine with similar chemical properties.
Uniqueness: L-Homohistidine is unique due to its specific inhibitory potency against polypeptides involved in pancreatic cell function, making it a promising candidate for cancer treatment . Its electronic properties also make it suitable for applications in molecular devices and logic gates .
Properties
CAS No. |
58501-48-7 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R)-2-amino-4-(1H-imidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
MSECZMWQBBVGEN-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(NC=N1)CC[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CCC(C(=O)O)N |
Origin of Product |
United States |
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